REACTION_CXSMILES
|
[H-].[Na+].[C:3]([OH:8])#[C:4][CH2:5][CH2:6][CH3:7].[CH:9]1[CH:14]=[CH:13][C:12]([CH2:15]Br)=[CH:11][CH:10]=1>C1COCC1>[CH2:3]([O:8][CH2:15][C:12]1[CH:13]=[CH:14][CH:9]=[CH:10][CH:11]=1)[CH2:4][CH2:5][C:6]#[CH:7] |f:0.1|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
|
Details
|
The solid was washed with hexanes (15 mL), THF (95 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed to ambient temperature over 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous NH4Cl (25 mL)
|
Type
|
ADDITION
|
Details
|
diluted with water (20 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with EtOAc (2×40 mL)
|
Type
|
WASH
|
Details
|
washed with brine (40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
Product isolation was achieved by concentration in vacuo and purification by flash column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC#C)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 20.7 mmol | |
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |